molecular formula C3H4O3 B562750 1,3-Dioxolan-2-one-d4 CAS No. 362049-63-6

1,3-Dioxolan-2-one-d4

Cat. No. B562750
M. Wt: 92.086
InChI Key: KMTRUDSVKNLOMY-LNLMKGTHSA-N
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Description

“1,3-Dioxolan-2-one-d4” is a variant of “1,3-Dioxolan-2-one”, which is also known by other names such as Carbonic acid, cyclic ethylene ester; Cyclic ethylene carbonate; Ethylene carbonate; Ethylene glycol carbonate; Glycol carbonate; 2-Dioxolone; Dioxolone-2; Ethylene glycol, cyclic carbonate; 1,3-Dioxacyclopentan-2-one . It has a molecular weight of 88.0621 and its molecular formula is C3H4O3 .


Synthesis Analysis

The synthesis of 1,3-Dioxolan-2-one and its variants has been studied in several papers. For instance, one paper describes the first example of solvent-free, organocatalyzed, polymerization of 1,3-dioxolan-4-ones, used as easily accessible monomers for the synthesis of polylactic acid (PLA) . Another paper discusses the formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane .


Molecular Structure Analysis

The molecular structure of 1,3-Dioxolan-2-one includes a total of 10 bonds. There are 6 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 carbonate (-thio) derivative . The structure can be viewed in both 2-dimensional and 3-dimensional formats .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Dioxolan-2-one and its variants are complex and varied. For example, one study discusses the kinetics of substitution reactions of transition metal complexes in 1,3-dioxolane . Another paper presents the synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium- -Acid .


Physical And Chemical Properties Analysis

1,3-Dioxolan-2-one has a molecular weight of 88.0621 . It is soluble in water and stable under neutral or basic conditions . It is also flammable and can cause irritation to skin, eye, and the respiratory system .

Scientific Research Applications

However, examining these studies reveals the broader context of scientific interest in related chemical families, including their environmental behavior, toxicological profiles, and potential for biodegradation. These areas of research can offer indirect insights into how "1,3-Dioxolan-2-one-d4" might be studied or applied within scientific research, especially considering the structural and chemical similarities within this family of compounds.

For instance, studies on 2,4-dichlorophenoxyacetic acid (2,4-D) and its environmental and health impacts suggest a keen scientific interest in understanding the behavior of widely used chemicals in ecosystems and their potential effects on human health and non-target organisms (Zuanazzi et al., 2020), (Islam et al., 2017). Research on 1,4-dioxane as an emerging water contaminant highlights the importance of identifying and mitigating the risks associated with chemical pollutants in water supplies (Godri Pollitt et al., 2019).

Safety And Hazards

1,3-Dioxolan-2-one is a flammable liquid and can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound .

properties

IUPAC Name

4,4,5,5-tetradeuterio-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRUDSVKNLOMY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)O1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661940
Record name (~2~H_4_)-1,3-Dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolan-2-one-d4

CAS RN

362049-63-6
Record name 1,3-Dioxolan-2-one-4,4,5,5-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362049-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_4_)-1,3-Dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 362049-63-6
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